Product packaging for Vindoline-d3(Cat. No.:)

Vindoline-d3

Cat. No.: B1161547
M. Wt: 459.55
Attention: For research use only. Not for human or veterinary use.
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Description

Vindoline-d3 is a deuterium-labeled stable isotope of the monomeric vinca alkaloid, vindoline. Vindoline is a key natural product isolated from Catharanthus roseus and is most renowned as a biosynthetic precursor to the potent anti-cancer dimeric alkaloids, vinblastine and vincristine . These drugs are critical in chemotherapy, used for treating various cancers including Hodgkin's lymphoma, testicular tumors, and leukemias . As a deuterated internal standard, this compound is essential in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalytical workflows. It enables precise and accurate quantification of native vindoline in complex biological matrices, such as plant extracts or pharmacokinetic samples, by correcting for variability in sample preparation and ionization efficiency. Beyond its role as a precursor, research into vindoline itself has revealed its potential anti-inflammatory properties. A 2025 study demonstrated that vindoline exhibits strong binding affinity to key inflammatory targets, COX-2 and NF-κB, suggesting a promising mechanism for its pharmacological activity . This compound is strictly for use in laboratory research applications. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₅H₂₉D₃N₂O₆

Molecular Weight

459.55

Synonyms

1H-Indolizino[8,1-cd]carbazole, aspidospermidine-3-carboxylic Acid Deriv.-d3;  (-)-Vindoline-d3;  NSC 91994-d3;  Vindolin-d3;  (2β,3β,4β,5α,12β,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid-d3 Methyl Est

Origin of Product

United States

Elucidation of Vindoline Biosynthesis Pathways Utilizing Isotopic Tracers

In Planta Biosynthetic Route of Vindoline (B23647)

The biosynthesis of vindoline in its native producer, Catharanthus roseus, involves a multi-step enzymatic cascade that is spatially and temporally regulated across different cell types and subcellular compartments. nih.govresearchgate.net Isotopic tracer studies have been fundamental in mapping this complex network.

Precursor Incorporation Studies with Deuterated Intermediates

The feeding of deuterated precursors to C. roseus tissues has been a powerful strategy to trace the metabolic flow through the vindoline pathway. researchgate.net For instance, studies have utilized deuterium-labeled tryptamine (B22526) to follow its incorporation into downstream monoterpene indole (B1671886) alkaloids (MIAs), including vindoline. researchgate.net By monitoring the mass shifts in the resulting alkaloids using techniques like mass spectrometry, researchers can confirm the precursor-product relationships and the sequence of intermediates. nih.gov This approach has been critical in confirming that tabersonine (B1681870) is a key intermediate in vindoline biosynthesis. mdpi.com

Recent advancements in single-cell mass spectrometry have enabled the monitoring of deuterium-labeled tryptamine incorporation into alkaloids within individual plant protoplasts. researchgate.netresearchgate.net This high-resolution analysis provides insights into the rate of synthesis and transport of intermediates between different cell types, such as from epidermal cells to idioblast and laticifer cells where the final steps of vindoline synthesis occur. nih.govresearchgate.netbiorxiv.org For example, the detection of d3-vindoline in specific cell populations after feeding a labeled precursor confirms the site of these late-stage biosynthetic reactions. researchgate.net

Identification of Enzymatic Transformations via Stable Isotope Labeling

Stable isotope labeling is a cornerstone for identifying and characterizing the enzymes involved in vindoline biosynthesis. nih.gov By providing a labeled substrate to a plant extract or a purified enzyme, the formation of a labeled product confirms the enzyme's function. This method has been crucial in elucidating the roles of key enzymes such as tabersonine 16-hydroxylase (T16H), 16-hydroxytabersonine O-methyltransferase (16OMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT). researchgate.netmdpi.comnih.gov

Deuterium (B1214612) labeling experiments can also provide mechanistic insights into enzymatic reactions. For example, the stereochemistry of reductions or the origin of specific atoms in the final molecule can be determined by tracking the position of deuterium atoms from a specifically labeled precursor. nih.gov This level of detail is essential for understanding the precise chemical transformations catalyzed by each enzyme in the pathway.

De Novo Biosynthesis in Heterologous Systems

The complexity and low yield of vindoline from its natural source have driven efforts to reconstitute its biosynthetic pathway in more tractable heterologous hosts, such as the yeast Saccharomyces cerevisiae. nih.goveurekalert.org Isotopic tracers, including Vindoline-d3 and its deuterated precursors, are invaluable tools in this endeavor.

Reconstitution of Vindoline Pathways in Microbial Hosts (e.g., Saccharomyces cerevisiae)

The entire 31-step biosynthetic pathway of vinblastine (B1199706), which includes the synthesis of vindoline, has been successfully reconstituted in S. cerevisiae. nih.gov This remarkable feat of synthetic biology required the functional expression of numerous plant enzymes in the yeast cell. nih.govresearchgate.net The process involves dividing the pathway into functional modules and systematically introducing the corresponding genes into the yeast genome. nih.gov The production of vindoline and its precursor, catharanthine (B190766), has been achieved, with titers reaching 305.1 μg·liter⁻¹ and 527.1 μg·liter⁻¹, respectively, in shake flask fermentations. nih.govresearchgate.net

Table 1: Key Enzymes in the Reconstituted Vindoline Biosynthetic Pathway from Tabersonine in Saccharomyces cerevisiae

Enzyme Abbreviation Function
Tabersonine 16-hydroxylase 2 T16H2 Hydroxylates tabersonine. nih.gov
16-hydroxytabersonine O-methyltransferase 16OMT Methylates 16-hydroxytabersonine. nih.gov
Tabersonine 3-oxygenase T3O Hydroxylates the tabersonine core. nih.gov
Tabersonine 3-reductase T3R Reduces the product of T3O. nih.gov
3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase NMT Adds a methyl group to the nitrogen. nih.gov
Desacetoxyvindoline-4-hydroxylase D4H Hydroxylates desacetoxyvindoline. nih.gov

Tracing Metabolic Flux and Bottlenecks with this compound and Related Deuterated Probes

Metabolic flux analysis (MFA) using stable isotopes is a critical tool for optimizing heterologous production systems. researchgate.net By feeding a deuterated precursor, such as deuterated tabersonine, to the engineered yeast, researchers can trace the flow of the label through the pathway and identify metabolic bottlenecks. plos.org For instance, the accumulation of a deuterated intermediate can indicate a slow enzymatic step downstream. mdpi.com

This approach allows for the targeted optimization of the pathway, such as by increasing the copy number of genes encoding rate-limiting enzymes or by engineering the enzymes themselves for improved activity in the yeast environment. nih.govmdpi.com For example, fine-tuning the gene copy number has been shown to orient the metabolic flux towards the desired product and reduce the accumulation of unwanted intermediates. mdpi.com

Characterization of Novel or Putative Biosynthetic Intermediates through Deuterium Incorporation

The use of deuterated probes can also lead to the discovery of novel or previously uncharacterized intermediates in the biosynthetic pathway. nih.gov When a labeled precursor is fed to a system, mass spectrometry can detect new labeled compounds that may represent transient or minor pathway products. nih.gov

In one study, deuterium labeling provided evidence for the mechanism of enzymatic transformations that lead to the formation of alternative alkaloid scaffolds. nih.gov By monitoring the incorporation of deuterium labels, researchers were able to propose a stepwise mechanism for the formation of a rare pseudo-aspidosperma alkaloid. nih.gov This demonstrates the power of isotopic labeling not only in confirming known pathways but also in expanding our understanding of the chemical diversity generated by plant metabolic networks.

Regulatory Mechanisms Governing Vindoline Biosynthesis

The production of vindoline in Catharanthus roseus is a tightly controlled process, governed by a complex network of regulatory factors at multiple levels. These mechanisms ensure that the synthesis of this metabolically expensive compound is coordinated with the plant's developmental stage and its response to environmental conditions.

Transcriptional and Post-Transcriptional Regulation in Pathway Flux

The flow of metabolites through the vindoline biosynthetic pathway is largely controlled by the expression levels of the genes encoding its enzymes. This expression is managed by a variety of transcription factors (TFs) that can either activate or repress gene activity.

Several families of transcription factors are known to positively regulate genes in the terpenoid indole alkaloid (TIA) pathway. The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family, including activators like ORCA2, ORCA3, and BIS1, play a key role. d-nb.inforesearchgate.net These TFs can be induced by signaling molecules like jasmonic acid (JA) and in turn, activate the expression of key pathway genes such as Strictosidine (B192452) Synthase (STR) and Deacetylvindoline-4-O-acetyltransferase (DAT). d-nb.infomdpi.com For example, treatment with chitooligosaccharides, a known elicitor, was found to increase the transcription of ORCA3 by as much as 9.71-fold, correlating with an increase in vindoline accumulation. mdpi.com Another key activator is CrMYC2, which also responds to JA signaling. d-nb.info

Conversely, some TFs act as repressors. A novel AP2/ERF transcription factor, CR1, has been identified as a negative regulator. frontiersin.org When the CR1 gene was silenced using virus-induced gene silencing (VIGS), the expression of several key biosynthetic genes, including DAT, was significantly upregulated, leading to increased accumulation of vindoline. frontiersin.org

The integration of different signals, such as light and defense responses (mediated by JA), is crucial. DELLA proteins have been identified as key integrators that regulate both the upstream TIA pathway and the downstream vindoline-specific steps. google.com They can interact with JAZ proteins (repressors in the JA pathway) and PIF proteins (repressors in the light-signaling pathway), thereby providing a nexus for hormonal and environmental control. google.com

Post-translational modifications also play a role. For instance, different isoforms of the enzyme Desacetoxyvindoline 4-hydroxylase (D4H) have been identified in etiolated versus light-grown seedlings, suggesting that post-translational changes are part of the light-mediated activation of the enzyme. nih.gov

Table 1: Key Transcriptional Regulators of Vindoline Biosynthesis
RegulatorFamilyMode of ActionTarget Genes/Pathway StepSource
ORCA3AP2/ERFActivatorSLS, STR, SGD, D4H, DAT d-nb.infomdpi.com
CrMYC2bHLHActivatorUpstream TIA pathway genes d-nb.info
CrGATA1GATAActivatorT16H2, T3O, T3R, D4H, DAT (Light-induced) d-nb.infooup.com
CrPIF1PIFRepressorT16H2, DAT, CrGATA1 (In dark) d-nb.infooup.com
CR1AP2/ERFRepressorG10H, SLS, TDC, STR, SGD, DAT, PRX frontiersin.org
DELLA proteinsGRASIntegrator/ActivatorIntegrates JA and light signals for overall pathway google.com

Environmental and Developmental Influences on Biosynthetic Enzyme Activity

The synthesis of vindoline is not static but is dynamically influenced by both the plant's developmental stage and external environmental cues. nih.gov These factors often exert their influence by modulating the expression and activity of key biosynthetic enzymes. d-nb.info

Light: Light is one of the most critical environmental factors for vindoline biosynthesis. nih.gov Dark-grown, etiolated seedlings accumulate very little vindoline but do accumulate its precursor, tabersonine. d-nb.infooup.com Upon exposure to light, the expression and activity of the late-stage enzymes Desacetoxyvindoline 4-hydroxylase (D4H) and Deacetylvindoline-4-O-acetyltransferase (DAT) are strongly induced, leading to the conversion of tabersonine to vindoline. nih.govoup.comnih.gov Studies have shown that light treatment can increase D4H protein levels and enzyme activity by up to 9-fold and 8-fold, respectively, compared to etiolated seedlings. nih.gov This light response is mediated by photoreceptors like phytochrome (B1172217) and is transcriptionally controlled by the interplay between the activator CrGATA1 and the repressor CrPIF1, which is degraded in the presence of light. d-nb.infonih.govoup.com

Elicitors: The vindoline pathway is part of the plant's defense system and can be stimulated by various elicitors. mdpi.comontosight.ai Jasmonates, such as methyl jasmonate, are potent inducers of the pathway. repositorioinstitucional.mx Exposure of shoot cultures to methyl jasmonate resulted in an up to 8-fold increase in both D4H and DAT activities and shortened the time required to reach maximum vindoline accumulation. repositorioinstitucional.mx Other elicitors, like chitooligosaccharides, have also been shown to significantly boost the expression of key enzymatic genes, including DAT and D4H, leading to enhanced vindoline content. mdpi.com

Developmental Stage: The activity of the vindoline biosynthetic pathway is developmentally regulated. The enzymes for the early steps of TIA biosynthesis, such as tryptophan decarboxylase (TDC), are often active at different developmental times than the enzymes for the late, vindoline-specific steps like D4H and DAT. repositorioinstitucional.mx In developing seedlings, the maximal activities of D4H and DAT appear after the peak activities of the earlier enzymes, suggesting a coordinated sequence to prevent the buildup of cytotoxic intermediates and channel precursors effectively toward vindoline synthesis. nih.govrepositorioinstitucional.mx Vindoline itself is predominantly found in the aerial parts of the plant, particularly the leaves, highlighting organ-specific regulation. oup.comnih.gov

Table 2: Influence of External and Developmental Factors on Vindoline Biosynthesis
FactorEffectKey Enzymes/Genes AffectedObserved ResultSource
LightInductionD4H, DAT, T16H2Increased vindoline accumulation in seedlings. d-nb.infonih.govoup.comresearchgate.net
DarknessRepressionD4H, DATTrace amounts of vindoline; accumulation of tabersonine. d-nb.infooup.com
Methyl JasmonateInductionD4H, DATUp to 8-fold increase in D4H and DAT activity in shoot cultures. repositorioinstitucional.mx
ChitooligosaccharidesInductionSLS, STR, D4H, DAT, ORCA3Upregulation of gene transcription and increased vindoline accumulation. mdpi.com
Seedling DevelopmentTemporal RegulationTDC, D4H, DATSequential activation of early and late pathway enzymes. nih.govrepositorioinstitucional.mx

Advanced Analytical Methodologies for Vindoline D3 Research and Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone technique in the analysis of Vindoline-d3, offering unparalleled sensitivity and specificity. Various MS-based approaches are utilized to quantify the compound, trace its metabolic fate, and elucidate its structure.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes in complex matrices. ptb.de In this method, a known amount of an isotopically labeled standard, such as this compound, is added to a sample. ptb.de The labeled standard is chemically identical to the endogenous analyte (vindoline) and therefore behaves identically during sample preparation and analysis, correcting for any losses that may occur. ptb.de

The quantification is based on measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose, providing high selectivity and sensitivity. researchgate.netnih.gov This approach has been successfully used for the routine determination of various metabolites in biological fluids. researchgate.net The ability of ID-LC-MS/MS to provide accurate, reproducible, and SI-traceable results makes it an indispensable tool in clinical chemistry and metabolic research. nih.govnih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification of Labeled Species

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for identifying and profiling metabolites of this compound. nih.govresearchgate.net This capability allows for the confident determination of elemental compositions of unknown compounds and the differentiation of isobaric interferences. When this compound is used as a tracer, HRMS can distinguish between the labeled compound and its unlabeled counterparts, as well as identify downstream metabolites that have incorporated the deuterium (B1214612) label. nih.govclemson.edu

Untargeted metabolomics studies often utilize HRMS to obtain a comprehensive profile of all detectable metabolites in a sample. metwarebio.com The high resolving power and mass accuracy of instruments like the Orbitrap have been shown to improve data quantity and quality compared to unit mass resolution instruments. researchgate.net This is particularly beneficial in complex biological samples where numerous metabolites are present.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways of Deuterated Vindoline (B23647)

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation pattern. mdpi.comncsu.edu In the context of this compound, MS/MS is essential for confirming the identity of the labeled compound and for understanding how the presence of deuterium atoms influences its fragmentation behavior.

By subjecting the protonated molecular ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated. mdpi.com This spectrum can be compared to that of unlabeled vindoline to identify shifts in fragment masses caused by the deuterium labels. For instance, the fragmentation of vindoline often yields a prominent ion at m/z 397. researchgate.net In this compound, the corresponding fragment would be expected to show a mass shift, providing evidence for the location of the deuterium atoms within the molecule. This detailed analysis of fragmentation pathways is critical for structural confirmation and for developing specific and sensitive detection methods. researchgate.netmassbank.eu

Single-Cell Mass Spectrometry for Spatial Metabolomics with this compound Tracers

Single-cell mass spectrometry (scMS) is an emerging technology that enables the analysis of the metabolic content of individual cells. nih.govresearchgate.netnih.gov This technique provides invaluable insights into cellular heterogeneity and the spatial organization of metabolic pathways. nih.govbiorxiv.org When combined with isotopically labeled tracers like this compound, scMS can be used to monitor the uptake, transport, and metabolism of the compound at the single-cell level. biorxiv.orgresearchgate.net

In one application, this compound was used as an external standard in the elution buffer to correct for observational errors in single-cell MS analysis of terpenoid indole (B1671886) alkaloids (TIAs) in Catharanthus roseus. nihonika.co.jp This approach allowed for the semi-quantitative comparison of TIA levels between different cell types. nihonika.co.jp Furthermore, studies have demonstrated the ability to track the incorporation of deuterium-labeled precursors into alkaloid pathways within single plant protoplasts, providing a glimpse into the dynamics of biosynthesis and transport in individual cells. biorxiv.orgresearchgate.net For example, researchers were able to detect up to 36.54 fmol of d3-vindoline in a single cell. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. researchgate.net In the context of this compound, NMR is particularly useful for determining the precise location of the deuterium atoms within the molecule.

Elucidation of Deuterium Distribution in Metabolites from Labeled Precursors

Deuterium (²H) NMR spectroscopy can be used to directly observe the signals from the deuterium atoms in a labeled molecule. wikipedia.org While the natural abundance of deuterium is very low (0.016%), samples enriched with deuterium, such as this compound, provide strong signals. wikipedia.org The chemical shifts in a ²H NMR spectrum are similar to those in a proton (¹H) NMR spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule. wikipedia.org

This technique is invaluable for verifying the success of deuteration and for determining the site-specificity of labeling. wikipedia.org By analyzing the ²H NMR spectrum of this compound and its metabolites, researchers can track the fate of the deuterium labels through biosynthetic pathways. psu.edu This information is crucial for understanding reaction mechanisms and the stereochemistry of enzymatic transformations. Quantitative NMR (qNMR) methods can also be employed to determine the isotopic abundance at specific sites within a molecule. rug.nl For instance, the total amount of vindoline-type alkaloids has been quantified by integrating specific regions of the ¹H-NMR spectrum. researchgate.net

Application of Advanced NMR Techniques for Stereochemical Assignments in Labeled Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of complex molecules like Vindoline. For its deuterated analogue, this compound, advanced NMR techniques provide detailed insights into the three-dimensional structure, confirming that the isotopic labeling does not alter the core stereochemistry. Techniques such as 2D NMR are critical in this process.

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the mapping of adjacent protons within the molecule's intricate ring system. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. These correlations are fundamental for assigning the chemical shifts of the carbon skeleton and attached protons. cuni.cz

For definitive stereochemical assignments, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. It detects protons that are close in space, providing crucial information about the relative configuration of stereocenters. For instance, in related indole alkaloids, NOESY correlations can distinguish between isomers by revealing the spatial orientation of key substituents. biorxiv.org The inversion of stereochemistry at a center like C3 dramatically alters the molecule's shape and results in a completely different set of NOESY correlations. biorxiv.org

Computational methods, particularly Density Functional Theory (DFT) calculations of NMR chemical shifts, have become a powerful adjunct to experimental data. researchgate.net By calculating the theoretical NMR spectra for possible diastereomers and comparing them with the experimental spectra of the synthesized compound, researchers can achieve unambiguous stereochemical assignments for complex natural products and their labeled analogues. researchgate.net

The table below illustrates representative ¹H NMR chemical shifts that are critical for the structural confirmation of the vindoline framework, based on data from related alkaloids. biorxiv.org

Proton AssignmentRepresentative Chemical Shift (δ, ppm)Key Correlation (NOESY)
H-96.34H-12
H-127.04H-9
H-175.37H-18 (CH₃)
N-CH₃2.75H-2, H-21
OAc-CH₃2.10-

This interactive table provides examples of chemical shifts and spatial correlations used in the stereochemical analysis of the vindoline scaffold.

Chromatographic Separations Coupled with Detection for Labeled Compounds

Liquid Chromatography (LC) Method Development for Isotopic Separation and Analysis

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone for the analysis and quantification of Vindoline and its isotopically labeled standards like this compound. nih.gov this compound is frequently used as an internal or external standard in quantitative assays to correct for variations during sample preparation and analysis. nihonika.co.jp

Method development focuses on achieving robust separation of Vindoline from other alkaloids present in a complex matrix, such as a plant extract or a reaction mixture. nih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) are the most common techniques. nih.govresearchgate.net These methods typically employ a C18 stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

The separation of deuterated and non-deuterated isotopologues (e.g., this compound from residual Vindoline) by LC is a significant challenge as they have nearly identical physicochemical properties. sci-hub.se While specialized chromatographic conditions exploiting subtle isotope effects on intermolecular interactions can achieve partial separation, it is often not necessary for quantification when using mass spectrometry. sci-hub.sewur.nl The mass spectrometer easily distinguishes between the isotopologues based on their mass-to-charge ratio (m/z). For example, this compound would be detected at a higher m/z value than unlabeled Vindoline, allowing for separate and accurate quantification even if the compounds co-elute. nihonika.co.jp

The development of sensitive and selective LC-MS methods is crucial for tracking compounds in complex biological and environmental systems. academictransfer.comepsoweb.org The use of deuterated standards like this compound enhances the accuracy and reliability of these analytical methods.

The following table summarizes typical parameters for an LC method developed for the analysis of Vindoline and related alkaloids. researchgate.netijsra.net

ParameterDescription
Technique Reversed-Phase HPLC/UHPLC
Column C18 (e.g., 100 mm x 4.6 mm)
Mobile Phase Acetonitrile and 0.1M Phosphate (B84403) Buffer (pH 3.5)
Flow Rate 1.0 - 1.2 mL/min
Detection Tandem Mass Spectrometry (MS/MS) or Photodiode Array (PDA)
Internal Standard This compound

This interactive table outlines a standard set of conditions for the chromatographic analysis of Vindoline using a deuterated internal standard.

Gas Chromatography (GC) Applications in Volatile Metabolite Profiling from Vindoline Metabolism

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of Vindoline research, GC-MS is primarily applied to profile the metabolic landscape of organisms that produce it, such as the Catharanthus roseus plant. notulaebotanicae.ronotulaebotanicae.ro This allows for the identification of precursors, related alkaloids, and other metabolites that may be influenced by or associated with the Vindoline biosynthetic pathway. researchgate.net

While Vindoline itself has a high melting point and is not ideally suited for direct GC analysis without derivatization, many other metabolites within the plant are more volatile. notulaebotanicae.ro GC-MS analysis of extracts from C. roseus has successfully identified numerous compounds, including other indole alkaloids, terpenes, and fatty acids. notulaebotanicae.roresearchgate.net Studying the shifts in these metabolite profiles under various conditions (e.g., stress) can provide insights into the regulation of Vindoline metabolism. For instance, elevated levels of alkaloids like vindolinine (B1262840) and tabersonine (B1681870), which are structurally related to Vindoline, have been detected using GC-MS. researchgate.net

The process involves extracting the metabolites from the biological source, often followed by a derivatization step to increase the volatility and thermal stability of the analytes, and then injecting the sample into the GC-MS system. The resulting chromatogram separates the components, and the mass spectrometer provides fragmentation patterns that allow for their identification by comparison to spectral libraries.

The table below lists some volatile and semi-volatile metabolites identified in C. roseus extracts using GC-MS, which are relevant to understanding the broader metabolic network in which Vindoline is synthesized. notulaebotanicae.roresearchgate.net

Metabolite ClassCompound NameRelevance
Alkaloid VindolinineStructurally related to Vindoline
Alkaloid Catharanthine (B190766)Precursor for Vinblastine (B1199706) synthesis with Vindoline
Alkaloid TabersonineA precursor in the Vindoline biosynthetic pathway
Terpenoid CaryophylleneCommon plant volatile, part of secondary metabolism
Terpenoid PhytolA component of chlorophyll, related to primary metabolism

This interactive table showcases metabolites detectable by GC-MS that provide context for Vindoline's metabolic environment.

Applications of Vindoline D3 in Biological and Biochemical Research

Metabolic Flux Analysis in Plant Systems and Cell Cultures

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a cell at a specific point in time. The use of stable isotope tracers like Vindoline-d3, or more commonly its deuterated precursors, is fundamental to this process. By introducing a labeled compound into a biological system, researchers can track the movement and incorporation of the isotope through the metabolic network, thereby calculating the flow of metabolites.

The biosynthesis of vindoline (B23647) is a long and highly branched pathway. Quantifying the metabolic flux through its various steps is essential for identifying rate-limiting enzymes and understanding how resources are allocated between competing branches. While studies specifically detailing the use of this compound are not prominent in publicly available literature, the principles of MFA are well-established using related labeled compounds, such as ¹³C-labeled sucrose, in C. roseus cultures.

In such experiments, the labeled substrate is fed to cell cultures, and the distribution of the isotopic label is measured in downstream metabolites. This data is then used to construct a metabolic model to calculate flux values. For example, ¹³C-MFA has been successfully applied to map the central carbon metabolism that provides the foundational precursors for the MIA pathway in C. roseus hairy roots. nih.gov These studies reveal the distribution of flux between major pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) in different cellular compartments.

A hypothetical experiment using a deuterated precursor like tabersonine-d3 would involve administering it to a vindoline-producing system. Mass spectrometry would then be used to measure the rate of appearance of deuterium (B1214612) in the subsequent intermediates—16-methoxytabersonine, deacetylvindoline, and finally vindoline itself. This allows for the direct measurement of flux through the latter stages of the pathway, providing crucial data for metabolic engineering efforts aimed at increasing vindoline yield.

Table 1: Example Metabolic Fluxes in Central Carbon Metabolism of Catharanthus roseus Hairy Roots (Data derived from ¹³C-MFA studies)
Metabolic PathwayFlux Value (Relative to Sucrose Uptake)Cellular Compartment
Plastidial Pentose Phosphate Pathway (Oxidative)32.1 ± 1.2Plastid
Cytosolic Pentose Phosphate Pathway (Oxidative)7.7 ± 0.6Cytosol
Anaplerotic Flux (PEP to Oxaloacetate)60.1 ± 2.5Cytosol
Mitochondrial Anaplerotic Flux (Malate to Pyruvate)22.5 ± 0.5Mitochondrion

This table illustrates the type of quantitative data obtained from metabolic flux analysis in C. roseus, which provides foundational knowledge for understanding the precursor supply for the MIA pathway. nih.gov

The vindoline biosynthetic pathway is a model of complex subcellular organization, with enzymatic steps occurring in at least five different compartments: the plastid, endoplasmic reticulum (ER), nucleus, vacuole, and cytoplasm. nih.gov Isotope tracers are invaluable for dissecting this spatial organization.

By feeding a labeled precursor and then performing subcellular fractionation, researchers can identify where specific metabolic conversions occur. For instance, experiments have shown that the first two enzymes converting tabersonine (B1681870)—tabersonine 16-hydroxylase 2 (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT)—are localized to the ER. In contrast, the final two enzymes, desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT), are found in the cytoplasm of specialized leaf cells. nih.gov Using a tracer like tabersonine-d3 would allow researchers to confirm the location of these transformations by isolating organelles and analyzing the isotopic enrichment of intermediates within each fraction. This information is vital for accurately reconstituting the pathway in heterologous hosts like yeast, where mimicking this complex compartmentation is a significant challenge.

Enzyme Kinetics and Substrate Specificity Studies

Deuterated compounds like this compound are essential for detailed mechanistic studies of enzymes. The heavier mass of deuterium can alter the vibrational frequency of C-D bonds compared to C-H bonds, which can lead to a measurable change in reaction rate if that bond is broken during the rate-determining step of the reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme mechanisms. nih.gov

The enzymes of the vindoline pathway have been characterized to varying degrees. Kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), define an enzyme's affinity for its substrate and its catalytic efficiency. While comprehensive kinetic data using deuterated substrates for all vindoline pathway enzymes is not widely available, studies on non-labeled substrates have established baseline values.

For example, Deacetylvindoline O-acetyltransferase (DAT), the final enzyme in the pathway, has been purified and characterized. It displays typical Michaelis-Menten kinetics. Using a deuterated substrate like deacetylthis compound or acetyl-CoA-d3 in these assays would allow for the determination of the KIE. A significant KIE would provide strong evidence that the C-H bond cleavage at the reaction site is a rate-limiting part of the catalytic mechanism. nih.gov

Table 2: Reported Kinetic Parameters for Deacetylvindoline O-acetyltransferase (DAT)
SubstrateApparent Kₘ (µM)Enzyme Source
Deacetylvindoline0.7Catharanthus roseus
Acetyl-CoA5.4Catharanthus roseus

This table presents known kinetic constants for the final enzyme in the vindoline pathway. The use of deuterated analogs of these substrates would enable the determination of kinetic isotope effects to further probe the enzyme's mechanism. capes.gov.br

Reconstituting portions of the vindoline pathway in vitro using purified enzymes allows for controlled study of reaction mechanisms. Using deuterated intermediates in these reconstituted systems is key to confirming reaction products and understanding stereochemistry. For example, incubating purified desacetoxyvindoline 4-hydroxylase (D4H) with its substrate and a deuterated co-substrate could help elucidate the precise mechanism of hydroxylation. The mass shift in the product, detectable by mass spectrometry, provides unambiguous evidence of the reaction's progression and stoichiometry. This approach was critical in identifying the functions of newly discovered enzymes in the pathway, such as tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). nih.gov

Precursor Feeding Experiments for Pathway Engineering Validation

One of the most significant applications of labeled compounds in this field is in validating and optimizing engineered metabolic pathways. Scientists have successfully reconstituted the entire seven-step pathway from tabersonine to vindoline in hosts like baker's yeast (Saccharomyces cerevisiae). mdpi.com

In these systems, precursor feeding experiments are routine. The engineered yeast strain is cultured in a medium supplemented with a precursor, such as tabersonine. The cells take up the precursor and convert it into vindoline, which is then secreted. Using a labeled precursor like tabersonine-d3 allows for unambiguous tracking of the conversion process. It helps researchers distinguish the product synthesized from the fed precursor from any endogenously produced molecules and allows for precise calculation of conversion efficiency (yield). This technique is crucial for identifying bottlenecks, where pathway intermediates accumulate, and for testing strategies to improve product titer, such as adjusting the copy number of enzyme-encoding genes or optimizing fermentation conditions. nih.govresearchgate.net

Table 3: Results from Precursor Feeding Experiments in Engineered S. cerevisiae
Fed PrecursorEngineered SystemKey Optimization StrategyFinal Vindoline Titer (mg/L)Conversion Yield (%)
TabersonineYeast expressing 7-gene vindoline pathwayFine-tuning of gene copy numbers~1.1 mg/L in 12hNot Specified
TabersonineOptimized yeast strainFed-batch bioreactor & medium optimization266 mg/L88%

This table demonstrates the success of precursor feeding experiments in validating and improving engineered biosynthetic pathways. Using a labeled precursor like tabersonine-d3 in these experiments would provide precise data on conversion efficiency. mdpi.comnih.gov

Evaluation of Engineered Biosynthetic Pathways Through Exogenous Labeled Precursor Supply

The burgeoning field of synthetic biology often involves the reconstruction of complex natural product biosynthetic pathways in heterologous hosts, such as yeast or bacteria. These engineered systems require rigorous evaluation to identify bottlenecks and optimize product yields. While direct feeding of this compound is a plausible, though less documented, approach, a more common strategy involves supplying a labeled precursor to the engineered pathway and monitoring the formation of the final labeled product.

A prime example of this is the engineering of Saccharomyces cerevisiae (yeast) for the production of vindoline. nih.govnih.gov The vindoline biosynthetic pathway is a multi-step enzymatic process that starts from the precursor tabersonine. nih.gov Researchers have successfully introduced the seven genes from the plant Catharanthus roseus that are required to convert tabersonine into vindoline into the yeast genome. nih.gov

To evaluate the efficiency of these engineered yeast strains, scientists conduct feeding experiments where a known quantity of tabersonine is supplied to the yeast culture. The subsequent production of vindoline is then meticulously measured. By systematically modifying the engineered pathway, for instance by increasing the copy numbers of certain genes or optimizing fermentation conditions, researchers can assess the impact of these changes on the final vindoline titer. This iterative process of engineering and evaluation is crucial for debottlenecking the pathway and enhancing production.

For example, through various metabolic engineering strategies, the production of vindoline in yeast from exogenously supplied tabersonine has been significantly increased. These strategies include adjusting the copy numbers of pathway genes, pairing cytochrome P450 enzymes with suitable reductases, and optimizing the fermentation process. nih.gov The data from these experiments clearly demonstrate the utility of supplying a precursor to evaluate and refine the performance of an engineered biosynthetic pathway.

Table 1: Enhancement of Vindoline Production in Engineered Saccharomyces cerevisiae from Tabersonine

This table illustrates the impact of various metabolic engineering strategies on the final vindoline titer and the conversion yield from exogenously supplied tabersonine.

Engineering StrategyTabersonine Fed (mg/L)Final Vindoline Titer (mg/L)Conversion Yield (%)Reference
Initial Reconstitution of Pathway50~0.0043~0.0086 nih.gov
Increased Gene Copy Numbers & Optimized Fermentation50~16.5~33 nih.gov
De Novo Biosynthesis with Pathway OptimizationN/A (produced from glucose)0.3051N/A nih.goveurekalert.org

Monitoring Pathway Intermediates and End Products in Modified Biological Systems

Isotopically labeled precursors are invaluable for tracing the flow of metabolites through a biosynthetic pathway and for identifying potential metabolic bottlenecks. The use of a deuterated precursor, such as tabersonine-CD3, allows for the precise monitoring of the formation of labeled intermediates and the final product, this compound, within a biological system. koreascience.kr

In a study investigating the vindoline biosynthetic pathway in Catharanthus roseus cell cultures, researchers supplied tabersonine-CD3 to the cells. koreascience.kr Using UPLC/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), they were able to track the conversion of the labeled precursor into various downstream intermediates. This technique allows for the separation of different compounds in a mixture and their subsequent detection based on their mass-to-charge ratio, making it possible to distinguish the deuterated molecules from their natural, non-deuterated counterparts. koreascience.kr

The researchers monitored the accumulation of three deuterated vindoline intermediates over time: 16-Hydroxytabersonine-CD3, 16-Methoxytabersonine-CD3, and 16-Methoxy-2,3-dihydro-3-hydroxytabersonine-CD3. koreascience.kr By quantifying the levels of these labeled intermediates at different time points, they could infer the relative rates of the enzymatic reactions in the pathway. For instance, they observed that the conversion of 16-Methoxytabersonine-CD3 to 16-Methoxy-2,3-dihydro-3-hydroxytabersonine-CD3 was significantly slower than the preceding steps, identifying it as a rate-determining step in the biosynthesis. koreascience.kr

Interestingly, in this particular cell culture system, the final labeled products desacetoxyvindoline-CD3, deacetylvindoline-CD3, and vindoline-CD3 were not detected, suggesting the absence or low activity of the corresponding enzymes in these specific cell cultures. koreascience.kr This highlights the power of using labeled precursors to probe the functional state of a biosynthetic pathway in a given biological context.

Table 2: Accumulation of Deuterated Intermediates in Catharanthus roseus Cell Culture Fed with Tabersonine-CD3

This table shows the relative accumulation of deuterated intermediates in C. roseus cell cultures at 5 days after the administration of tabersonine-CD3, illustrating the identification of a rate-determining step in the vindoline biosynthetic pathway.

Deuterated IntermediateMass-to-Charge Ratio (m/z)Relative Accumulation Ratio at Day 5Reference
16-Hydroxytabersonine-CD33561 koreascience.kr
16-Methoxytabersonine-CD33702 koreascience.kr
16-Methoxy-2,3-dihydro-3-hydroxytabersonine-CD33880.1 koreascience.kr

Metabolic Engineering and Synthetic Biology Strategies Informed by Vindoline D3 Studies

Optimization of Vindoline (B23647) Production in Engineered Microorganisms

The heterologous production of vindoline in microbial hosts like Saccharomyces cerevisiae (yeast) represents a promising alternative to extraction from plant sources. mdpi.comtwistbioscience.com This approach offers the potential for scalable, consistent, and high-purity production in controlled fermentation environments. mdpi.com

A primary strategy in metabolic engineering is to optimize the microbial chassis to efficiently convert a simple carbon source into complex target molecules. In the context of vindoline, this involves extensive genetic modification of the host organism. For instance, researchers have successfully engineered S. cerevisiae to produce vindoline and catharanthine (B190766) by introducing a multitude of heterologous genes from C. roseus. nih.goveurekalert.orgresearchgate.net

One of the key challenges is overcoming metabolic bottlenecks, where the flux through the pathway is limited by the activity of a specific enzyme. nih.gov A common approach to identify and address these bottlenecks is to systematically increase the copy numbers of the genes encoding the pathway enzymes. nih.govresearchgate.net For example, when the initial reconstitution of the seven-step pathway from tabersonine (B1681870) to vindoline in yeast resulted in very low titers, a significant accumulation of the byproduct vindorosine (B1683057) was observed. nih.govresearchgate.net This pointed to the activities of tabersonine 16-hydroxylase (T16H2) and 16-O-methyltransferase (16OMT) as major limiting steps. nih.govresearchgate.net By increasing the gene copy numbers of T16H2 and 16OMT, researchers were able to significantly increase vindoline production and decrease the accumulation of vindorosine. nih.govresearchgate.net

Further enhancements in vindoline titer have been achieved by a combination of strategies, including:

Pairing Cytochrome P450 Enzymes (CYPs) with suitable Cytochrome P450 Reductases (CPRs): CYPs are crucial enzymes in the vindoline pathway, and their activity depends on electron transfer from CPRs. Optimizing this pairing is critical for maximal enzyme function. nih.gov

Engineering the Endoplasmic Reticulum (ER): As many pathway enzymes are localized to the ER, expanding this organelle can improve the functional expression and activity of these proteins. researchgate.net

Enhancing Cofactor Supply: The biosynthesis of vindoline requires cofactors such as NADPH and S-adenosyl-L-methionine (SAM). Overexpressing genes involved in the synthesis of these cofactors can boost pathway efficiency. nih.govresearchgate.net

Through these concerted efforts, researchers have reported vindoline titers reaching up to 16.5 mg/L in engineered yeast, a dramatic increase from the initial nanogram-per-liter levels. nih.govnih.gov More recent work has achieved de novo biosynthesis of vindoline at 305.1 µg/L and catharanthine at 527.1 µg/L in shake flask fermentations. the-microbiologist.comeurekalert.orgresearchgate.net

Table 1: Key Enzyme-Encoding Genes in Vindoline Biosynthesis

GeneEnzymeFunction in Vindoline Pathway
T16H2Tabersonine 16-hydroxylaseHydroxylates tabersonine at the C-16 position. researchgate.net
16OMT16-O-methyltransferaseMethylates 16-hydroxytabersonine. mdpi.com
T3OTabersonine 3-oxygenaseCatalyzes the epoxidation of 16-methoxytabersonine. nih.gov
T3RTabersonine 3-reductaseReduces the epoxide to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. nih.gov
NMTN-methyltransferaseN-methylates the intermediate. nih.gov
D4HDesacetoxyvindoline 4-hydroxylaseHydroxylates desacetoxyvindoline. nih.gov
DATDeacetylvindoline 4-O-acetyltransferaseCatalyzes the final acetylation step to produce vindoline. nih.gov

Isotopic labeling, including the use of deuterated compounds like Vindoline-d3, is a powerful tool for elucidating biosynthetic pathways and identifying metabolic bottlenecks. uea.ac.ukbiorxiv.org By feeding isotopically labeled precursors to a biological system, researchers can track the flow of atoms through the metabolic network and quantify the accumulation of intermediates and final products. biorxiv.org

While direct studies specifically mentioning the use of this compound for bottleneck identification in engineered microorganisms are not prevalent in the provided search results, the principle is well-established. For example, feeding studies with labeled precursors have been fundamental in understanding the biogenic origin of vindoline from tabersonine since the 1960s. uea.ac.uk More recently, single-cell mass spectrometry has been used to monitor the incorporation of deuterium-labeled tryptamine (B22526) into the alkaloid pathway in C. roseus protoplasts, providing insights into the rate of synthesis and transport of these complex molecules at a single-cell level. biorxiv.orgresearchgate.net This technique allows for the measurement of labeled alkaloids, offering a glimpse into the flux of the biosynthetic pathway. biorxiv.orgresearchgate.net

The logic applied in these plant-based studies is directly transferable to engineered microbial systems. By introducing a labeled substrate and monitoring the isotopologue distribution in downstream metabolites, researchers can pinpoint steps where the label accumulates, indicating a slow enzymatic conversion and thus, a bottleneck. For instance, if a deuterated tabersonine analog were fed to a vindoline-producing yeast strain, a buildup of a labeled intermediate would clearly indicate that the subsequent enzymatic step is rate-limiting. This information is invaluable for the rational design of improved production strains, guiding decisions on which genes to overexpress or which enzymes to engineer for higher activity. nih.gov

Synthetic Biology Tool Development for Plant Natural Product Biosynthesis

The complexity of plant natural product pathways necessitates the development of sophisticated synthetic biology tools for their successful reconstitution in heterologous hosts. twistbioscience.commdpi.com

The elucidation of the complete vindoline biosynthetic pathway has been a multi-decade endeavor, relying heavily on gene mining and enzyme discovery. nih.govuea.ac.uk Techniques such as bioinformatics, transcriptomics, and virus-induced gene silencing (VIGS) have been instrumental in identifying the genes encoding the enzymes responsible for each step of the pathway. nih.govd-nb.infofrontiersin.org

For example, the discovery of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R), two key enzymes in the middle of the pathway, was achieved through a combination of bioinformatics-guided VIGS and biochemical assays. nih.gov VIGS allows for the targeted silencing of a gene in the plant, and the resulting change in the metabolite profile can confirm the gene's function. d-nb.infofrontiersin.org The identification of these enzymes was a critical step that allowed for the complete seven-gene pathway from tabersonine to vindoline to be assembled in yeast. nih.govd-nb.info Similarly, proteomics-guided approaches have been used to mine for and characterize other enzymes in related pathways. researchgate.net

Given the length and complexity of the vindoline pathway, a modular approach to its assembly in a heterologous host is often employed. mdpi.comresearchgate.net The pathway can be divided into functional modules, for instance, the conversion of a central metabolite to strictosidine (B192452) aglycone, the synthesis of catharanthine and tabersonine, and finally, the conversion of tabersonine to vindoline. researchgate.net This modularity allows for the optimization of each section of the pathway independently before combining them into a final, complete pathway.

CRISPR/Cas9-mediated genome integration has become an indispensable tool for this modular assembly, enabling the stable integration of multiple gene expression cassettes into the host genome. eurekalert.orgmdpi.comresearchgate.net This technology allows for precise control over the copy number and integration site of each gene, which is crucial for balancing the expression levels of the various enzymes in the pathway. nih.govresearchgate.net

Quantitative tracing with isotopic labels plays a crucial role in the fine-tuning of gene expression within these modules. By quantifying the flux of labeled substrates through the pathway, researchers can obtain precise data on the efficiency of each enzymatic step. This data can then be used to make informed decisions about adjusting gene expression levels. For example, if quantitative tracing reveals a bottleneck at a particular step, the expression of the corresponding enzyme can be increased by integrating additional copies of its gene or by using a stronger promoter. nih.gov This iterative cycle of design, build, test (using quantitative tracing), and learn is at the heart of modern synthetic biology and metabolic engineering.

Development of Genetically Engineered Plant Systems for Enhanced Production

In addition to microbial systems, efforts are also underway to engineer the native producer, C. roseus, for enhanced vindoline production. in-part.comgoogle.comwipo.int This approach has the advantage of utilizing the plant's existing cellular machinery and compartmentalization, which have evolved to support MIA biosynthesis. scispace.com

Genetic engineering strategies in C. roseus have focused on manipulating the expression of transcription factors that regulate the MIA pathway. frontiersin.orggoogle.comwipo.int For instance, the discovery of two novel transcription factors, CrDELLA1 and CrDELLA2, has opened up new possibilities for enhancing vindoline production. google.comwipo.int Overexpression of these factors can lead to the activation of multiple enzymes in the vindoline biosynthetic pathway. google.comwipo.int Conversely, silencing negative regulators of the pathway, such as the AP2/ERF transcription factor CR1, has also been shown to increase the accumulation of vindoline. frontiersin.org

Furthermore, increasing the supply of precursors is another viable strategy. Transgenic C. roseus plants with a modified tryptophan metabolism have been shown to have increased levels of catharanthine, a co-precursor for vinblastine (B1199706) synthesis. nih.gov These genetic modifications can be combined with other strategies, such as elicitation with methyl jasmonate or optimization of cultivation conditions, to further boost the production of valuable alkaloids. in-part.comfrontiersin.orgontosight.ai

Enzymology and Structural Biology of Vindoline Pathway Enzymes

Functional Characterization of Key Biosynthetic Enzymes

The conversion of tabersonine (B1681870) to vindoline (B23647) involves seven discrete enzymatic reactions. The functional characterization of the enzymes catalyzing these steps has revealed a sophisticated interplay of oxidative and tailoring reactions, spatially distributed across different cell types within the Catharanthus roseus leaf.

The enzymes of the vindoline pathway exhibit high specificity for their respective substrates, ensuring the precise assembly of the final vindoline molecule.

Tabersonine 16-hydroxylase 2 (T16H2): The first committed step is the hydroxylation of tabersonine at the C-16 position, catalyzed by T16H2. nih.gov This enzyme is a cytochrome P450-dependent monooxygenase (CYP71D351) anchored to the endoplasmic reticulum. nih.gov The catalytic mechanism follows the general P450 cycle, requiring an NADPH-cytochrome P450 reductase (CPR) to transfer electrons to the heme-thiolate active site, activating molecular oxygen for the insertion of a hydroxyl group onto the tabersonine scaffold. qmul.ac.uk

16-hydroxytabersonine-O-methyltransferase (16OMT): Following hydroxylation, the cytosolic enzyme 16OMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the newly installed 16-hydroxyl group. nih.gov This reaction proceeds via a nucleophilic attack from the hydroxyl oxygen onto the methyl group of SAM. While the specific structure of 16OMT is unknown, studies on related plant O-methyltransferases involved in alkaloid biosynthesis suggest a conserved three-dimensional fold and a catalytic site where the substrate and SAM are precisely oriented to facilitate methyl transfer. uqtr.canih.gov

N-methyltransferase (NMT): Further down the pathway, 3-hydroxy-16-methoxy-2,3-dihydrotabersonine is N-methylated to form desacetoxyvindoline. nih.govwikipedia.org This reaction, catalyzed by NMT, also utilizes SAM as a methyl donor to modify the indole (B1671886) nitrogen (N1 position).

Desacetoxyvindoline 4-hydroxylase (D4H): This enzyme catalyzes the hydroxylation of desacetoxyvindoline at the C-4 position to yield deacetylvindoline. nih.govwikipedia.org D4H is a cytosolic, non-heme, Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD). nih.govwikipedia.org Its catalytic mechanism involves the binding of Fe(II), 2-oxoglutarate, and the alkaloid substrate. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and the formation of a highly reactive ferryl-oxo intermediate, which is responsible for the hydroxylation of the substrate. nih.gov

Deacetylvindoline-4-O-acetyltransferase (DAT): The final step in vindoline biosynthesis is the acetylation of the C-4 hydroxyl group, catalyzed by DAT. wikipedia.org This enzyme belongs to the BAHD family of acyltransferases, which are characterized by conserved active site motifs, including an HXXXD motif that is essential for catalysis. nih.govnih.gov The reaction involves the transfer of an acetyl group from acetyl-CoA to the 4-hydroxyl group of deacetylvindoline, producing the final product, vindoline. wikipedia.org

EnzymeAbbreviationEnzyme ClassSubstrate(s)ProductCofactor(s)
Tabersonine 16-hydroxylase 2T16H2Cytochrome P450 (CYP71D351)Tabersonine, O₂, NADPH16-hydroxytabersonineHeme, NADPH-CPR
16-hydroxytabersonine-O-methyltransferase16OMTO-methyltransferase16-hydroxytabersonine16-methoxytabersonineS-adenosyl-L-methionine (SAM)
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferaseNMTN-methyltransferase3-hydroxy-16-methoxy-2,3-dihydrotabersonineDesacetoxyvindolineS-adenosyl-L-methionine (SAM)
Desacetoxyvindoline 4-hydroxylaseD4H2-oxoglutarate-dependent dioxygenaseDesacetoxyvindoline, O₂, 2-oxoglutarateDeacetylvindolineFe(II), Ascorbate
Deacetylvindoline 4-O-acetyltransferaseDATAcyl-CoA acyltransferase (BAHD family)Deacetylvindoline, Acetyl-CoAVindolineNone

Oxidative reactions are fundamental to the elaboration of the tabersonine scaffold, and cytochrome P450 enzymes are the key catalysts for these transformations. In addition to T16H2, another critical P450, Tabersonine 3-oxygenase (T3O), is required for the "hydration" of the 2,3-double bond of 16-methoxytabersonine. nih.gov This step is not a simple hydration but a two-step process involving an oxidation followed by a reduction.

T3O, a CYP71D family member, first catalyzes the epoxidation of 16-methoxytabersonine. This epoxide is unstable and spontaneously opens to an imine alcohol intermediate. nih.gov This intermediate is then reduced by a second enzyme, Tabersonine 3-reductase (T3R), an alcohol dehydrogenase, to yield 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. The coupled action of T3O and T3R is essential; in the absence of T3R, the T3O product rearranges into byproducts that cannot re-enter the vindoline pathway. nih.gov

Structural Insights via Computational and Experimental Methods

While the enzymes of the vindoline pathway have been identified and functionally characterized, experimental structures for these specific proteins are not yet available. This knowledge gap has prompted the use of computational modeling and the study of related, structurally characterized enzymes to infer structural and mechanistic details.

In the absence of crystal structures, homology modeling has been employed to generate three-dimensional models of the vindoline pathway enzymes. These models are built using the known crystal structures of related proteins as templates. For instance, models of T16H2 can be based on other plant P450s, while 16OMT models can be derived from characterized plant O-methyltransferases.

Once a 3D model is built, molecular docking and molecular dynamics (MD) simulations are used to study enzyme-substrate interactions.

Molecular Docking predicts the preferred binding orientation of a substrate within the enzyme's active site, identifying key amino acid residues that may be involved in substrate recognition and catalysis.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex over time. These simulations can reveal conformational changes in the enzyme upon substrate binding and help to understand the stability of the interactions predicted by docking. Such computational studies have been applied to identify critical residues affecting the activity and regioselectivity of O-methyltransferases involved in alkaloid biosynthesis. nih.gov

Although structures for the specific enzymes from the C. roseus vindoline pathway are unavailable, X-ray crystallography has provided high-resolution structures of homologous enzymes from other plants, offering valuable templates for modeling and mechanistic inference.

Cytochrome P450s: Very few crystal structures of plant P450s have been solved. nih.gov The structure of ferruginol synthase (CYP76AH1) from Salvia miltiorrhiza reveals the canonical P450 fold, which includes a conserved heme-binding core, but also features unique to plant P450s in loops and helices that contribute to substrate recognition. researchgate.net

O-Methyltransferases (OMTs): Crystal structures of several plant OMTs are available, including norcoclaurine-6-O-methyltransferase, which is involved in benzylisoquinoline alkaloid synthesis. nih.gov These structures show a common fold and reveal how the SAM cofactor and the alkaloid substrate are positioned in the active site. nih.govrcsb.org

2-Oxoglutarate-dependent Dioxygenases (2-ODDs): The structure of D4H can be confidently modeled on numerous known 2-ODD structures. These enzymes share a characteristic double-stranded β-helix core fold, often called a "jelly-roll," which supports the catalytic triad of residues (typically His-X-Asp/Glu...His) that bind the catalytic Fe(II) ion. nih.govrsc.org

BAHD Acyltransferases: The crystal structure of an N-acyltransferase from barley, a member of the BAHD family like DAT, has been solved. nih.govnih.gov The structure shows two distinct domains and a solvent-accessible channel leading to the active site, which contains the conserved HXXXD and DFGWG motifs crucial for binding the acyl-CoA and catalyzing the acyl transfer. nih.govnih.gov

Enzyme Family (Vindoline Pathway Representative)Related Enzyme with Solved Crystal StructurePDB IDKey Structural Features
Cytochrome P450 (T16H2, T3O)Ferruginol Synthase (CYP76AH1)5YLWCanonical P450 fold, heme-binding domain, substrate recognition sites in loops.
O-Methyltransferase (16OMT, NMT)Norcoclaurine 6-O-methyltransferase5ICEDimer, COMT-like fold, distinct binding pockets for SAM and alkaloid substrate. nih.gov
2-Oxoglutarate Dioxygenase (D4H)Leucoanthocyanidin Dioxygenase1GP4Double-stranded β-helix ("jelly-roll") core, Fe(II)-binding facial triad (HX(D/E)...H). nih.gov
BAHD Acyltransferase (DAT)Agmatine Coumaroyltransferase6L33Two-domain structure, solvent channel, conserved HXXXD and DFGWG motifs. nih.govnih.gov

The synthesis of isotopically labeled compounds like Vindoline-d3 involves the processing of deuterated precursors by the biosynthetic enzymes. Computational methods can be used to predict the impact of such isotopic substitution on the rate of an enzymatic reaction, an effect known as the Kinetic Isotope Effect (KIE). A KIE greater than 1 indicates that the reaction is slower with the heavier isotope, which is often the case when a C-H bond is broken in the rate-determining step of the reaction.

Predicting the KIE for enzymes in the vindoline pathway acting on a deuterated substrate (a precursor to this compound) would primarily involve hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.

QM/MM Methodology: In this approach, the enzyme's active site, including the substrate and key catalytic residues, is treated with high-accuracy quantum mechanics (QM), which can accurately model the electronic rearrangements during bond breaking and formation. The rest of the protein and solvent environment is treated with less computationally expensive molecular mechanics (MM).

Application to Vindoline Enzymes:

For the P450-catalyzed hydroxylation by T16H2 , a QM/MM simulation could model the abstraction of a hydrogen (or deuterium) atom from tabersonine by the ferryl-oxo species. Such calculations have been used to understand KIEs in other P450s, revealing how the protein environment influences the reaction barrier. acs.orgnih.gov

For the methylation steps catalyzed by 16OMT and NMT , QM/MM methods can calculate the secondary KIEs associated with the methyl transfer from SAM. While no C-D bond is broken on the vindoline precursor itself, the vibrational frequencies of the transferring CD3 group from a deuterated SAM would differ from a CH3 group, affecting the reaction rate. nih.govnih.gov

For D4H , the hydroxylation step is also a candidate for a significant KIE if a C-D bond at the C-4 position were targeted. QM/MM calculations could model this hydrogen abstraction step to predict the magnitude of the KIE.

These computational approaches allow researchers to predict which steps in the biosynthesis would be most affected by isotopic labeling, providing insights into rate-limiting steps and potential metabolic bottlenecks without performing the actual experiments.

Omics and Systems Biology Perspectives in Vindoline D3 Research

Transcriptomics and Proteomics in Relation to Biosynthesis

Transcriptomics and proteomics are powerful tools for identifying genes and proteins involved in the intricate biosynthetic pathway of terpenoid indole (B1671886) alkaloids (TIAs), including vindoline (B23647).

Research has focused on correlating the expression levels of specific genes and their corresponding proteins with the production of vindoline. In C. roseus, the biosynthesis of vindoline is a complex process involving at least 30 enzymatic steps and is tightly regulated by developmental and environmental cues. universiteitleiden.nl Genome-wide transcript profiling, combined with metabolic profiling of elicited C. roseus cell cultures, has enabled the creation of gene-to-metabolite networks. pnas.orgnih.gov These networks have revealed correlations between the expression profiles of numerous gene tags and the accumulation of various metabolites, including those in the vindoline pathway. pnas.org

Studies have shown that the expression of several key genes in the vindoline pathway is induced by light. oup.com For example, the expression of T16H2, T3O, T3R, D4H, and DAT are all significantly upregulated in response to light, which corresponds with an increase in vindoline accumulation. oup.com Furthermore, co-expression analysis has demonstrated a strong correlation between the expression of allene (B1206475) oxide cyclase (CrAOC), a key enzyme in jasmonate biosynthesis, and genes involved in the conversion of tabersonine (B1681870) to vindoline. researchgate.net This suggests a coordinated regulation of the jasmonate signaling pathway and vindoline biosynthesis.

Proteomic approaches have also been employed to identify proteins whose expression levels correlate with vindoline production. While specific data on Vindoline-d3 is limited, the principles applied to vindoline are directly relevant. Proteomic analysis of C. roseus has helped to identify enzymes and regulatory proteins involved in TIA biosynthesis. whiterose.ac.uksemanticscholar.org

Metabolic engineering and the use of elicitors are common strategies to enhance the production of valuable secondary metabolites like vindoline. Transcriptomic and proteomic analyses are crucial for understanding the molecular changes that occur in these modified systems.

In transgenic C. roseus plants, the silencing of a novel AP2/ERF transcription factor, CR1, led to the upregulation of seven key genes in the indole alkaloid biosynthesis pathway, including DAT and PRX, resulting in increased accumulation of vindoline. researchgate.netfrontiersin.org Similarly, overexpression of the transcription factor ORCA3 has been shown to increase the transcript levels of several biosynthetic genes, including D4H, leading to higher vindoline accumulation. mdpi.complos.org Co-overexpression of ORCA3 and G10H also significantly increased vindoline levels. plos.org

Elicitors, such as methyl jasmonate (MeJA) and chitooligosaccharides, are known to induce the expression of genes involved in TIA biosynthesis. frontiersin.orgmdpi.com Transcriptome analysis of MeJA-treated C. roseus has been used to identify candidate regulatory genes. frontiersin.org Chitooligosaccharide treatment has been shown to up-regulate the expression of key genes like T16H, D4H, and DAT, leading to enhanced vindoline accumulation. mdpi.com The table below summarizes the effects of various genetic modifications and elicitor treatments on the expression of vindoline biosynthesis genes.

Genetic Modification/ElicitorTarget Genes/ProteinsEffect on Gene/Protein ExpressionEffect on Vindoline Accumulation
Silencing of CR1G10H, SLS, TDC, STR, SGD, DAT, PRXUpregulationIncrease researchgate.netfrontiersin.org
Overexpression of ORCA3AS, TDC, STR, D4HUpregulationIncrease plos.org
Co-overexpression of ORCA3 and G10HG10H and ORCA3-responsive genesUpregulationIncrease plos.org
ChitooligosaccharidesSLS, STR, SGD, T16H, D4H, DAT, PRX1, ORCA3UpregulationIncrease mdpi.com
LightT16H2, T3O, T3R, D4H, DATUpregulationIncrease oup.com

Metabolomics and Fluxomics with Stable Isotope Tracers

Metabolomics and fluxomics provide a direct readout of the metabolic state of a biological system and the dynamic flow of metabolites through pathways.

Metabolomics, often utilizing techniques like GC-MS and LC-MS, has been instrumental in profiling the wide array of metabolites in C. roseus. mdpi.comijsra.net This has allowed for the creation of detailed metabolic network maps, providing a comprehensive view of primary and secondary metabolism. pnas.orgnih.govoup.com Such profiling has not only confirmed the presence of known intermediates in the vindoline pathway but has also led to the discovery of previously unknown metabolites. pnas.org By comparing the metabolite profiles of different plant varieties or tissues, researchers can identify metabolic bottlenecks and key regulatory points in the pathway. mdpi.com For instance, metabolomic studies have highlighted differences in the accumulation of TIA intermediates between C. roseus and the related species Vinca minor. mdpi.com

Stable isotope tracers, such as deuterated precursors, are invaluable for studying the dynamics of metabolic pathways. While direct studies on this compound production for flux analysis are not widely published, the use of isotopically labeled precursors in C. roseus research is a well-established technique. For example, feeding experiments with labeled tryptamine (B22526) have been used to trace the flow of intermediates through the TIA pathway. researchgate.net By tracking the incorporation of deuterium (B1214612) from a labeled precursor into vindoline, it is possible to quantify the metabolic flux through different branches of the pathway. This approach can reveal the rates of individual enzymatic reactions and identify rate-limiting steps. Recent advancements in single-cell mass spectrometry have even made it possible to monitor the incorporation of deuterium-labeled tryptamine into alkaloids within single plant cells, offering unprecedented insight into the rate of synthesis and transport of these complex molecules. researchgate.net The use of D2O has also been employed to study reaction mechanisms, such as the incorporation of a deuterium atom into vindolinine (B1262840). nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of vindoline biosynthesis can only be achieved through the integration of data from multiple omics platforms. frontiersin.org By combining transcriptomics, proteomics, and metabolomics data, researchers can build comprehensive models of the metabolic and regulatory networks governing TIA production. pnas.orgnih.govfrontiersin.org For example, correlating gene expression data with metabolite accumulation data has successfully identified novel genes and metabolites involved in TIA biosynthesis. pnas.orgnih.gov

Integrated multi-omics approaches have revealed that enhancing TIA biosynthesis through genetic engineering can have wide-ranging effects on other metabolic pathways, including those for amino acids, organic acids, and sugars. plos.org This highlights the interconnectedness of plant metabolism and the importance of a holistic view. Recent studies have leveraged single-cell multi-omics to dissect the spatial organization of the vindoline pathway at an even higher resolution, revealing that different steps of the pathway are localized to different cell types within the leaf. nih.govresearchhub.com This intricate spatial organization underscores the importance of intercellular transport of intermediates, which may itself be a key regulatory point. researchgate.net Ultimately, the integration of multi-omics data provides a powerful framework for understanding the complex biology of vindoline biosynthesis and for designing more effective metabolic engineering strategies. frontiersin.org

Network Reconstruction and Modeling of Vindoline Biosynthetic Pathways

The biosynthesis of vindoline, a complex monoterpenoid indole alkaloid (MIA), represents a significant challenge and a landmark achievement in metabolic engineering. nih.gov The pathway is one of the most intricate ever to be reconstituted in a microbial host, involving numerous enzymatic steps and tight regulation within the native plant, Catharanthus roseus. nih.goveurekalert.org The journey from the precursor tabersonine to vindoline involves a seven-step enzymatic conversion. mpg.deresearchgate.net The complete elucidation of this pathway has been a multi-decade effort, culminating in the identification and characterization of all necessary enzymes. mpg.denih.gov

Reconstruction of this complex network in heterologous hosts, such as the yeast Saccharomyces cerevisiae, has been a primary goal for ensuring a stable and cost-effective supply of vindoline, a crucial precursor to the anticancer drugs vinblastine (B1199706) and vincristine. nih.goveurekalert.orgmdpi.com This endeavor requires the functional expression of numerous plant-derived enzymes, a process complicated by factors like proper protein folding, subcellular localization, and cofactor availability. nih.govresearchgate.net Researchers have successfully engineered yeast strains capable of de novo vindoline biosynthesis by introducing the entire 31-step pathway from simple carbon sources. nih.govresearchgate.net

Computational modeling plays a pivotal role in understanding and reconstructing the vindoline pathway. Techniques such as homology modeling, molecular docking, and molecular dynamics simulations have been employed to predict the three-dimensional structures of the pathway enzymes, for which experimental structures are largely unavailable. nih.gov These models provide crucial insights into substrate binding, cofactor requirements, and catalytic mechanisms, guiding the rational design of enzymes for improved activity. nih.gov

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions and understanding the flow of metabolites through the engineered pathway. wikipedia.org Stable-isotope labeling, a cornerstone of MFA, utilizes precursors labeled with heavy isotopes (like deuterium or ¹³C) to trace their incorporation into downstream products. researchgate.netbiorxiv.orgvanderbilt.edu For instance, feeding a culture with deuterium-labeled tryptamine allows researchers to monitor the synthesis and transport of labeled alkaloids, including deuterated vindoline (e.g., d3-vindoline), using single-cell mass spectrometry. researchgate.netresearchgate.netbiorxiv.org This provides a dynamic view of the pathway's flux in real-time. biorxiv.org this compound is also used as a commercially available standard for the precise quantification of vindoline in such experiments, enabling accurate measurement of pathway output. nih.gov By tracking the appearance of labeled intermediates and the final product, researchers can identify bottlenecks, measure metabolic flux, and understand the complex intercellular transport that characterizes the pathway in its native plant context. biorxiv.orgnih.gov

The table below details the key enzymes involved in the conversion of tabersonine to vindoline.

Enzyme AbbreviationFull Enzyme NameFunction in Pathway
T16HTabersonine 16-hydroxylaseHydroxylates tabersonine to produce 16-hydroxytabersonine. mdpi.com
16OMT16-hydroxytabersonine-O-methyltransferasePerforms O-methylation to create 16-methoxytabersonine. mdpi.com
T3OTabersonine 3-oxygenaseEpoxidizes 16-methoxytabersonine. mdpi.com
T3RTabersonine 3-reductaseReduces the epoxide to form 16-methoxy-2,3-dihydro-3-hydroxytabersonine. mdpi.com
NMT3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferasePerforms N-methylation to produce desacetoxyvindoline. mdpi.com
D4HDesacetoxyvindoline-4-hydroxylaseHydroxylates desacetoxyvindoline. mdpi.com
DATDeacetylvindoline 4-O-acetyltransferaseCatalyzes the final acetylation step to produce vindoline. mdpi.com

Predictive Biology for Rational Pathway Engineering

The network models and systems-level understanding derived from omics data provide a foundation for predictive biology, enabling the rational engineering of the vindoline biosynthetic pathway. biocyclopedia.com Instead of relying on random trial-and-error, researchers can use computational models to predict the effects of specific genetic modifications, thereby designing more effective metabolic engineering strategies. wikipedia.orgbiocyclopedia.com The goal is to overcome production bottlenecks and channel the metabolic flux efficiently towards vindoline synthesis. mdpi.com

A key challenge in engineering the vindoline pathway is balancing the expression of multiple enzymes to avoid the accumulation of toxic intermediates and the diversion of precursors into competing pathways. mdpi.com Predictive models help identify rate-limiting steps. researchgate.net For example, analyses might predict that the activity of a specific enzyme, like Tabersonine 16-hydroxylase (T16H), is a bottleneck. mdpi.com Based on this, rational engineering strategies are implemented, such as:

Modulating Gene Copy Numbers: Increasing the copy numbers of genes encoding rate-limiting enzymes can boost their activity and increase metabolic flow towards the desired product. This has been successfully applied to the initial enzymes of the vindoline pathway to optimize the methoxylation of tabersonine and prevent the formation of undesired side-products. mdpi.comresearchgate.net

Debottlenecking Rate-Limiting Steps: Through systematic overexpression of various pathway genes, researchers have identified and amplified rate-limiting enzymes to significantly enhance the final titer of vindoline. nih.govresearchgate.net

Promoter Engineering: Utilizing a range of promoters with different strengths allows for the fine-tuning of enzyme expression levels, which is crucial for balancing complex pathways.

Advanced genetic tools, particularly CRISPR/Cas9-based genome editing, are instrumental in implementing these predictive designs with high precision. nih.govresearchgate.net This technology allows for the targeted integration of multiple gene expression cassettes into the host genome, facilitating the stable reconstruction of long and complex pathways. nih.gov

The success of these rational engineering efforts is rigorously validated through quantitative analysis. Isotope-labeled internal standards, such as this compound, are indispensable for this validation process. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately quantify the production of vindoline and other metabolites in engineered strains. nih.gov Comparing these empirical results with the model's predictions allows for an iterative cycle of model refinement and further pathway optimization, bringing the industrial-scale microbial production of vindoline closer to reality. mdpi.com

The table below summarizes some metabolic engineering strategies guided by predictive biology and their impact on vindoline synthesis.

Engineering StrategyTarget/RationalePredicted/Observed Outcome
Overexpression of Cofactor Supply GenesEnhance the availability of essential cofactors (e.g., NADPH) required by pathway enzymes.Increased overall pathway flux and product yield. nih.gov
Modulation of T16H2 and 16OMT Gene Copy NumberOptimize the initial steps of tabersonine conversion and outcompete side-reactions. mdpi.comOptimized methoxylation of tabersonine and reduced accumulation of undesired intermediates. mdpi.com
Integration of Additional Copies of Rate-Limiting Enzyme Genes (e.g., GS, DPAS, TS)Alleviate identified bottlenecks in the upstream pathway leading to vindoline precursors. researchgate.netEnhanced de novo production of vindoline. researchgate.net
CRISPR/Cas9-mediated Genome IntegrationStable integration of the entire multi-gene VIN module into the yeast genome. nih.govSuccessful de novo biosynthesis of vindoline from a simple carbon source. nih.govresearchgate.net
Subcellular Targeting of EnzymesMimic the native compartmentalization by directing enzymes to specific organelles (e.g., Endoplasmic Reticulum). nih.govnih.govImproved enzyme efficiency and pathway performance. nih.gov

Conclusion and Future Research Directions in Vindoline D3 Academic Applications

Summary of Key Research Findings and Methodological Advancements

Vindoline-d3, a deuterated isotopologue of the monoterpene indole (B1671886) alkaloid (MIA) vindoline (B23647), has proven to be an invaluable tool in various scientific investigations. Its primary application lies in its use as an internal standard for quantitative analysis of vindoline and related alkaloids in biological matrices. unibo.itpnas.orgnihonika.co.jp The known mass difference allows for precise and accurate quantification using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS). This has been crucial in studies aimed at enhancing the production of vindoline and its precursor, catharanthine (B190766), in Catharanthus roseus plants and engineered microbial systems. unibo.itresearchgate.netresearchgate.net

Research has successfully utilized this compound to monitor the effects of various elicitors and cultivation conditions on alkaloid biosynthesis. unibo.itplos.orgresearchgate.net For instance, studies have demonstrated that specific light treatments and the application of plasma-activated water can significantly increase the accumulation of vindoline and catharanthine in C. roseus. plos.orgresearchgate.net The use of this compound as an internal standard in these experiments ensures the reliability of the quantitative data, which is fundamental to optimizing production strategies.

Methodologically, the synthesis of this compound and other labeled alkaloids has paved the way for more sophisticated metabolic flux analysis and pathway elucidation studies. researchgate.net The ability to trace the metabolic fate of labeled precursors provides direct evidence for biosynthetic routes and the interconnectedness of metabolic networks.

Emerging Research Avenues in this compound and Labeled Alkaloid Studies

The success of this compound as a research tool opens up several exciting avenues for future investigation. A significant area of interest is the expansion of labeled alkaloid libraries to include a wider range of structures and isotopic labels (e.g., ¹³C, ¹⁵N). This would enable more complex, multi-dimensional studies of alkaloid biosynthesis and metabolism.

Emerging research is also focusing on the application of advanced analytical techniques, such as imaging mass spectrometry, in conjunction with labeled compounds. pnas.orgnihonika.co.jp This combination allows for the visualization of the spatial distribution of alkaloids and their precursors within plant tissues and even single cells, providing unprecedented insights into the cellular and intercellular transport and localization of these metabolites. pnas.orgnihonika.co.jp Understanding where these compounds are synthesized and stored is critical for metabolic engineering efforts aimed at increasing their yield. wikipedia.org

Furthermore, the use of labeled alkaloids is expanding beyond biosynthetic studies into pharmacological research. Tracing the metabolic fate of a labeled drug molecule like vindoline can help in identifying its metabolites and understanding its mechanism of action, as well as its interaction with metabolic enzymes like cytochrome P450s. plos.org

Potential for Elucidating Novel Biosynthetic Pathways and Enzymes Using Deuterated Probes

The use of deuterated and other isotopically labeled probes holds immense potential for the discovery of novel biosynthetic pathways and the enzymes that catalyze them. The classic approach of feeding labeled precursors to an organism and analyzing the resulting products remains a powerful tool for pathway elucidation. annualreviews.orgoup.comcore.ac.uk The incorporation of the isotopic label into a downstream metabolite provides strong evidence for a direct biosynthetic link.

For example, feeding experiments with deuterated precursors have been instrumental in mapping the biosynthetic pathways of various alkaloids and other natural products. researchgate.netoup.com This "retrobiosynthetic" approach, where the isotopic labeling pattern in the final product is used to deduce the precursor molecules and the enzymatic reactions involved, is a powerful strategy. pnas.org

By using this compound or deuterated precursors of vindoline, researchers can probe for previously unknown or uncharacterized enzymatic transformations. If the deuterium (B1214612) label appears in an unexpected position in a downstream metabolite, it could signify a novel rearrangement or modification reaction, prompting a search for the responsible enzyme. The identification of new enzymes is crucial for synthetic biology and metabolic engineering, as it expands the "toolbox" of biocatalysts available for producing valuable compounds in microbial hosts. nih.govmdpi.com This approach has been successfully used to identify enzymes in other biosynthetic pathways, such as those for terpenoids. oup.com The continued application of deuterated probes like this compound is therefore expected to play a pivotal role in uncovering the remaining secrets of complex alkaloid biosynthetic networks.

Q & A

Q. What analytical techniques are essential for confirming the structural integrity and isotopic purity of Vindoline-d3 in experimental settings?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm structural integrity and deuterium incorporation at specific positions.
  • High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) quantifies isotopic purity and detects impurities.
  • Validate results against non-deuterated Vindoline controls to ensure isotopic labeling does not alter molecular conformation .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility across laboratories?

Methodological Answer:

  • Document reaction conditions (temperature, solvent, catalysts) and deuterium sources (e.g., D2_2O, deuterated reagents) with precision.
  • Include step-by-step purification protocols (e.g., column chromatography, recrystallization) and analytical validation checkpoints.
  • Share raw spectral data (NMR, MS) in supplementary materials to enable cross-lab verification .

Q. What are the critical considerations for stabilizing this compound in biological assays to prevent deuterium-hydrogen exchange?

Methodological Answer:

  • Store samples in deuterated solvents (e.g., DMSO-d6) at controlled temperatures (-80°C) to minimize back-exchange.
  • Use buffered systems with pH adjusted to reduce proton exchange rates.
  • Monitor stability via time-course LC-MS analyses to identify degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer:

  • Conduct compartmental modeling to account for species-specific metabolic pathways (e.g., cytochrome P450 interactions).
  • Validate findings using isotope tracer studies to distinguish parent compounds from metabolites.
  • Address interspecies variability by comparing data across multiple models (e.g., rodents vs. primates) and adjusting for protein binding differences .

Q. What experimental strategies optimize the detection of this compound’s metabolic pathways in complex biological matrices?

Methodological Answer:

  • Employ untargeted metabolomics with high-resolution MS/MS to identify novel metabolites.
  • Use stable isotope labeling (e.g., 13^{13}C-glucose) in cell cultures to trace deuterium retention in metabolic intermediates.
  • Apply machine learning algorithms to differentiate isotopic patterns from background noise in large datasets .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while controlling for isotopic effects?

Methodological Answer:

  • Include dual-arm studies comparing this compound with non-deuterated Vindoline at equivalent molar concentrations.
  • Quantify deuterium’s kinetic isotope effects (KIEs) via enzymatic assays (e.g., measuring kcatk_{cat} and KmK_m).
  • Use statistical power analysis to determine sample sizes that account for potential variability introduced by isotopic substitution .

Q. What methodologies are effective in elucidating the role of deuterium in this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Perform X-ray crystallography or cryo-EM to compare binding affinities of deuterated vs. non-deuterated compounds with target proteins.
  • Use molecular dynamics simulations to model deuterium’s impact on bond vibrations and protein-ligand interactions.
  • Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic changes .

Data Analysis and Reproducibility

Q. How can researchers address discrepancies in reported half-life values for this compound across studies?

Methodological Answer:

  • Reanalyze raw data using standardized pharmacokinetic models (e.g., non-compartmental vs. two-compartment models).
  • Control for variables like administration route, formulation excipients, and analytical detection limits.
  • Publish full datasets with metadata (e.g., animal strain, diet, housing conditions) to enable meta-analyses .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Apply multivariate analysis (MVA) to correlate synthesis parameters (e.g., reaction time, reagent purity) with isotopic purity outcomes.
  • Use control charts to monitor critical quality attributes (CQAs) during scaled-up production.
  • Share batch records and impurity profiles in open-access repositories for collaborative troubleshooting .

Q. How should researchers validate computational models predicting this compound’s interactions with novel biological targets?

Methodological Answer:

  • Combine docking simulations with surface plasmon resonance (SPR) to experimentally verify binding kinetics.
  • Perform gene knockout/knockdown experiments to confirm target relevance in cellular models.
  • Cross-validate predictions using independent datasets from public repositories (e.g., ChEMBL, PubChem) .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s preclinical data to avoid overinterpretation?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and statistical methods.
  • Disclose deuterium-related limitations (e.g., metabolic stability vs. toxicity trade-offs) in discussions.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .

Q. How can researchers mitigate publication bias in studies investigating this compound’s therapeutic potential?

Methodological Answer:

  • Preregister study protocols on platforms like ClinicalTrials.gov or OSF to commit to transparency.
  • Report negative results in specialized journals (e.g., Journal of Negative Results in Biomedicine).
  • Participate in collaborative consortia to aggregate data across institutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.